Comparative Catalytic Selectivity: Fe(II) Dihydride vs. Fe(II) Hydrido-Borohydride Complexes in Alkyne Hydrogenation
An iron dihydrido complex with a specific bulky PNP pincer ligand, [(Me₄PNPⁱᴾʳ)Fe(H)₂(N₂)], acts as a catalyst for the full hydrogenation of internal alkynes and alkenes to alkanes. This is in direct contrast to a closely related iron hydrido-borohydrido complex, [(Me₄PNPⁱᴾʳ)FeH(η²-BH₄)], which is only capable of selective semihydrogenation of terminal alkynes and is unreactive toward internal alkynes and alkenes [1]. Furthermore, an Fe(II) dihydride analogue with a less bulky, classical CH₂-arm PNP ligand, [(CH₂PNP)Fe(H)₂(N₂)], showed low conversion with internal alkenes and rapid degradation, highlighting the unique synergy between the dihydride moiety and specific ligand architecture .
| Evidence Dimension | Catalytic selectivity and substrate scope in hydrogenation |
|---|---|
| Target Compound Data | [(Me₄PNPⁱᴾʳ)Fe(H)₂(N₂)] catalyzes full hydrogenation of internal alkynes and alkenes. Reactivity with terminal alkynes leads to deactivation. |
| Comparator Or Baseline | [(Me₄PNPⁱᴾʳ)FeH(η²-BH₄)] catalyzes only semihydrogenation of terminal alkynes; unreactive toward alkenes and internal alkynes. |
| Quantified Difference | Qualitative difference: full hydrogenation vs. semihydrogenation; distinct and non-overlapping substrate scopes. |
| Conditions | Hydrogenation reactions under standard laboratory conditions; substrate scope assessed with various internal/terminal alkynes and alkenes. |
Why This Matters
For research requiring specific hydrogenation outcomes, the choice of iron complex is critical; the dihydride form enables a fundamentally different catalytic pathway that cannot be replicated by the borohydride analogue.
- [1] Pandey, D. K., Gridneva, T., Khaskin, E., Fayzullin, R. R., Vasylevskyi, S., & Khusnutdinova, J. R. (2025). Distinct reactivity of iron dihydride vs. iron(hydride)(borohydride) bearing the same bulky PNP ligand in hydrogenation of alkenes and alkynes. Dalton Transactions, 54, 14809-14820. View Source
